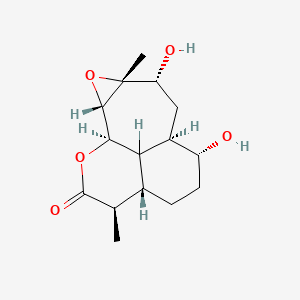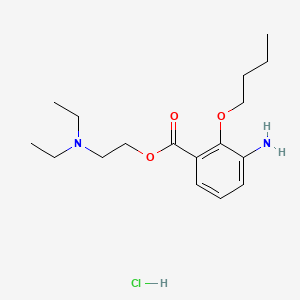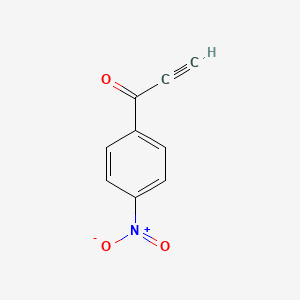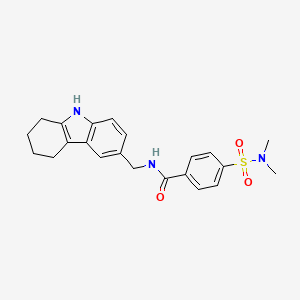
4-(dimethylsulfamoyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylsulfamoyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide is a member of carbazoles.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Saeed et al. (2015) focused on the synthesis of various substituted benzamide derivatives using 4-aminophenazone, highlighting their potential biological applications. These compounds demonstrated inhibitory potential against human recombinant alkaline phosphatases and ecto-5′-nucleotidases, suggesting potential applications in medicinal chemistry (Saeed et al., 2015).
Electropolymerization and Electrochromic Properties
- Hsiao and Wang (2016) synthesized electropolymerizable monomers with electrochromic and fluorescent properties. The study involved compounds structurally similar to the one , demonstrating their utility in the creation of materials with specific electrochromic and fluorescent characteristics (Hsiao & Wang, 2016).
Novel Synthesis Techniques
- Have et al. (1997) reported on the synthesis of 4(5)-monosubstituted imidazoles, involving compounds with similar structures. This research contributes to the understanding of novel synthetic methods for creating structurally related compounds (Have et al., 1997).
Antitubercular Applications
- Nimbalkar et al. (2018) synthesized benzamide derivatives with promising in vitro antitubercular activity. These compounds, structurally related to the compound , showed non-cytotoxic nature and potential as anti-tubercular scaffolds (Nimbalkar et al., 2018).
Theoretical and Experimental Studies
- Fahim and Shalaby (2019) conducted theoretical and experimental studies on novel benzenesulfonamide derivatives. These studies provide insights into the chemical reactivity and potential applications of similar compounds (Fahim & Shalaby, 2019).
Lithium Intermediates in Amides
- Katritzky et al. (1994) explored lithium intermediates as a route to elaborate N-substituents in amides. This research is relevant for understanding the chemical behavior of similar compounds (Katritzky et al., 1994).
Antibacterial and Antifungal Actions
- Khan et al. (2012) synthesized 4-substituted-imidazolidine derivatives and evaluated their antibacterial and antifungal actions. This research highlights the potential of similar compounds in microbial inhibition (Khan et al., 2012).
properties
Product Name |
4-(dimethylsulfamoyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
|---|---|
Molecular Formula |
C22H25N3O3S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H25N3O3S/c1-25(2)29(27,28)17-10-8-16(9-11-17)22(26)23-14-15-7-12-21-19(13-15)18-5-3-4-6-20(18)24-21/h7-13,24H,3-6,14H2,1-2H3,(H,23,26) |
InChI Key |
WTHZORIKKRRNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




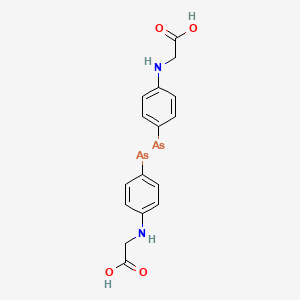
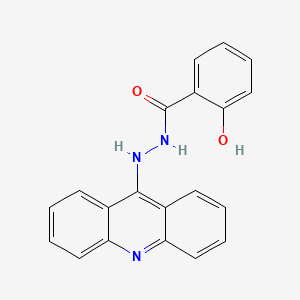
![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
![N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide](/img/structure/B1228203.png)
![N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1228204.png)
![N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide](/img/structure/B1228205.png)
![N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1228206.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(1,1-dioxo-3-thiolanyl)-N-ethylacetamide](/img/structure/B1228207.png)
![Bis[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B1228210.png)
![3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester](/img/structure/B1228213.png)
